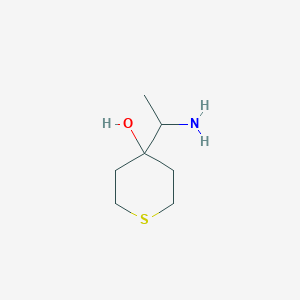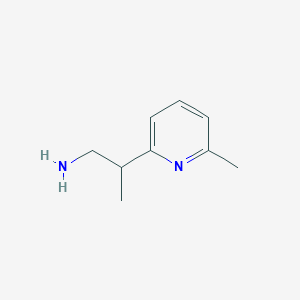
2-(6-Methylpyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)propan-1-amine typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form more saturated amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce more saturated amines .
Scientific Research Applications
2-(6-Methylpyridin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(6-Methylpyridin-2-yl)propan-1-amine: This compound has a similar structure but with a different position of the amine group.
N-Methyl-1-(6-methyl-2-pyridinyl)-2-propanamine: Another similar compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-(6-Methylpyridin-2-yl)propan-1-amine is unique due to its specific structural features and the resulting chemical properties.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-7(6-10)9-5-3-4-8(2)11-9/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
CDOHWWVHDDLXIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


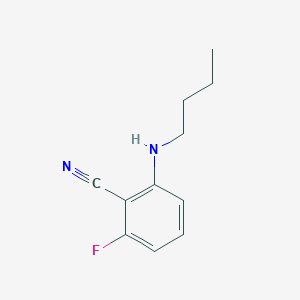
amine](/img/structure/B13273795.png)
![2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B13273799.png)

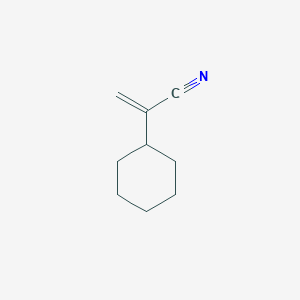
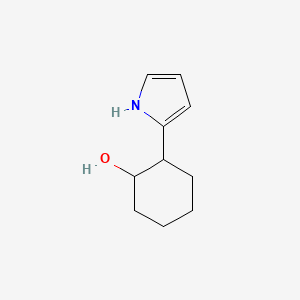
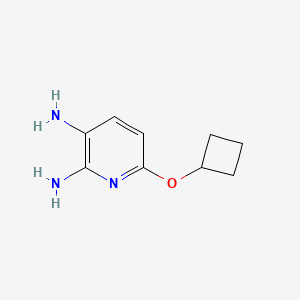
![2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13273819.png)


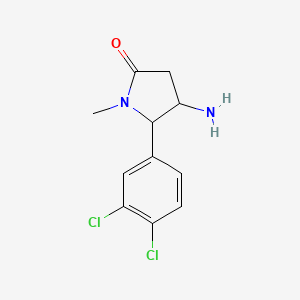
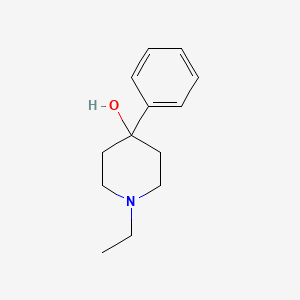
![2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol](/img/structure/B13273840.png)
